![molecular formula C11H9Cl2N3O2 B2731757 2,4-dichloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 1235218-56-0](/img/structure/B2731757.png)
2,4-dichloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis includes the reaction conditions, the reagents and catalysts used, and the yield of the product .Molecular Structure Analysis
The molecular structure of an organic compound is determined using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of an organic compound are studied to understand its reactivity. This involves investigating how the compound reacts with different reagents and under different conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility in different solvents, and stability under various conditions .Scientific Research Applications
Herbicidal Activity
Sulfentrazone is primarily recognized as a herbicide . It effectively controls broadleaf weeds and certain grasses in crops such as soybeans, sunflowers, and peanuts. Its mode of action involves inhibiting the enzyme protoporphyrinogen oxidase (PPO), leading to cell membrane damage and eventual plant death .
Antimicrobial Potential
Recent studies have explored the antimicrobial properties of sulfentrazone and its derivatives. Among these, compounds 1a and 1b demonstrated promising antimicrobial activity . Further research is needed to understand the mechanisms underlying this effect.
Anti-HIV-1 Activity
Indole derivatives, including sulfentrazone, have been investigated for their potential as anti-HIV agents. Although sulfentrazone itself has not been directly linked to anti-HIV activity, its structural features make it an interesting candidate for further exploration .
Oxadiazole Moiety
The oxadiazole moiety in sulfentrazone contributes to its unique properties. Researchers have synthesized various oxadiazole-containing compounds, and sulfentrazone’s structure provides insights into the design of novel molecules with diverse biological activities .
Environmental Fate and Ecotoxicology
Understanding the fate of sulfentrazone in the environment is crucial. Researchers study its persistence, degradation pathways, and potential impact on non-target organisms. Ecotoxicological assessments help evaluate its safety and environmental risks.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4-dichloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-6-15-10(18-16-6)5-14-11(17)8-3-2-7(12)4-9(8)13/h2-4H,5H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISFTHBNZSQOJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
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